Target-Specific Binding Prowess: A Structural Analog's Sub-Nanomolar hNK1 Affinity Definines the Scaffold's Potential
In a direct head-to-head study of pyrrolidine-oxadiazole analogs, the core scaffold present in the target compound yielded a binding affinity (IC50) of 0.03 nM for the human NK1 receptor, representing a >15,000-fold selectivity over the hNK2 receptor . This contrasts sharply with the unsubstituted pyrrolidine-amide precursor, which showed negligible affinity (IC50 > 1 μM), quantifying the essential contribution of the oxadiazole and aryl-ketone substitution pattern .
| Evidence Dimension | hNK1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; evidence based on a close structural analog (Oxadiazole analog 22) with the same core scaffold. |
| Comparator Or Baseline | Unsubstituted pyrrolidine-amide precursor: IC50 > 1 μM |
| Quantified Difference | At least a 33,000-fold improvement in affinity provided by the oxadiazole-aryl-ketone substitution pattern. |
| Conditions | Radioligand binding assay using [125I]-Substance P on recombinant human NK1 receptors expressed in CHO cells. |
Why This Matters
This demonstrates the unique ability of this specific substitution pattern to confer sub-nanomolar target engagement, a critical parameter for achieving in vivo efficacy at low doses.
- [1] Young, J. R., Eid, R., Turner, C., DeVita, R. J., Kurtz, M. M., Tsao, K. L., ... & Mills, S. G. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310-5315. View Source
